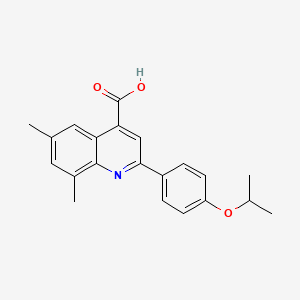
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
The synthesis and photochemistry of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), demonstrate the potential utility of quinoline derivatives in the development of sensitive caging groups for biological applications. These groups, including BHQ, exhibit high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use due to their increased solubility and low fluorescence characteristics (Fedoryak & Dore, 2002).
Synthetic Routes to Quinazoline Derivatives
Research into the reactions of hydroxyglycine with 2-aminobenzophenones leading to the formation of 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids showcases a method for synthesizing quinazoline derivatives, which are valuable in various chemical and pharmaceutical fields. These compounds can be converted into quinazoline derivatives through rearrangement and oxidation, indicating the versatility of quinoline structures in synthetic chemistry (Hoefnagel et al., 1993).
Synthesis of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinoline compounds, synthesized from precursors like (m-methoxyphenyl)acetic acid, are crucial in the development of a broad range of bioactive molecules. These compounds, forming dimers through hydrogen bonds in their crystalline state, are foundational in synthesizing various tetrahydroisoquinoline derivatives with potential biological activities (Choudhury & Row, 2002).
Crystal Forms and Solvent Effects
The study of different crystal forms of diquinoline derivatives and their formation based on solvent choice highlights the significance of quinoline derivatives in understanding the principles of crystal engineering and the effects of intermolecular interactions on crystal structures. This research offers insights into the design of materials with specific physical properties (Alshahateet et al., 2015).
Antagonism of the NMDA Receptor
Quinoline derivatives, such as 2-carboxy-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. This research underscores the potential therapeutic applications of quinoline derivatives in designing drugs to modulate neurotransmitter systems, particularly in neurological disorders (Carling et al., 1992).
Wirkmechanismus
Target of Action
It is known that boronic acids and their esters, which this compound may be related to, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to interact with their targets through a process called transmetalation . This process involves the transfer of a group (in this case, the boronic acid or ester) from one metal to another.
Biochemical Pathways
Boronic acids and their esters, which this compound may be related to, are known to be involved in various biochemical pathways, particularly as boron-carriers suitable for neutron capture therapy .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is measured as Log Po/w (iLOGP): 2.13 .
Result of Action
Boronic acids and their esters, which this compound may be related to, are known to have various effects depending on their specific targets and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters are only marginally stable in water . Therefore, the presence of water and the pH of the environment can significantly influence the stability and, consequently, the efficacy of these compounds .
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBQWHGTQDBCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2954877.png)
![rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)
![N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2954881.png)
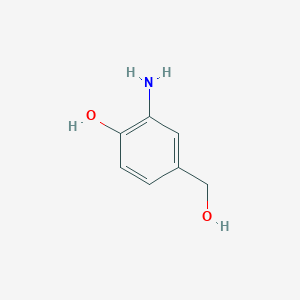
![N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2954883.png)

![Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2954891.png)
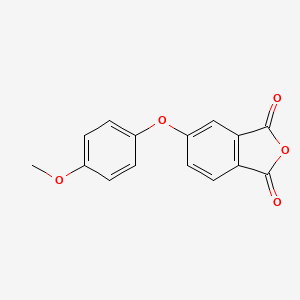
![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)
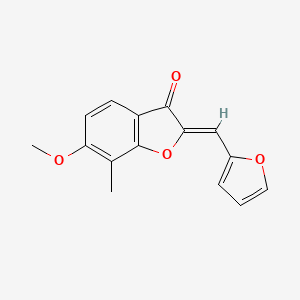
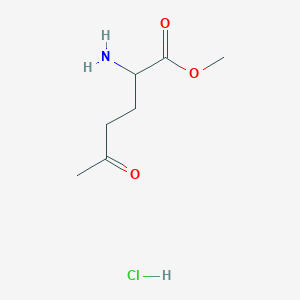
![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
